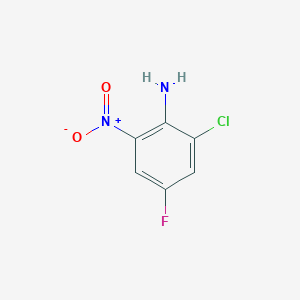

2-Chloro-4-fluoro-6-nitroaniline

Description

Contextualization within Halogenated Nitroaniline Derivatives

Halogenated nitroanilines are a significant class of compounds that serve as crucial intermediates in the synthesis of a wide array of industrial and pharmaceutical products. google.com The electronic properties of these molecules are heavily influenced by the interplay between the electron-donating amino group and the electron-withdrawing nitro and halogen groups. The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution, while the amino group is an activating, ortho-para directing group. The halogens also contribute to the electronic environment through their inductive electron-withdrawing effects and resonance electron-donating effects. researchgate.net

The specific positioning of the halogen and nitro substituents on the aniline (B41778) ring, as seen in positional isomers, leads to distinct physical and chemical properties. This isomerism is critical as it can drastically alter the molecule's reactivity, spectroscopic characteristics, and its utility as a synthetic precursor. The synthesis of halogenated nitroanilines often involves multi-step processes such as nitration, halogenation, and amination of aromatic precursors. google.combeilstein-journals.org For instance, the industrial preparation of nitroanilines can involve the nitration of acetanilide (B955) derivatives or the amination of halogenated nitrobenzene (B124822) compounds. google.com

Significance as a Research Target in Chemical Synthesis and Transformation

The unique substitution pattern of 2-Chloro-4-fluoro-6-nitroaniline makes it a valuable building block in organic synthesis. The presence of multiple reactive sites—the amino group, the nitro group, and the halogen-substituted aromatic ring—allows for a variety of chemical transformations. These reactions include nucleophilic aromatic substitution, reduction of the nitro group, and reactions involving the amino group.

This versatility makes this compound and related compounds key intermediates in the production of more complex molecules with desired biological or material properties. a2bchem.com For example, nitroaniline derivatives are precursors for aromatic diamines, which are important raw materials for medicines, agrochemicals, and dyes. google.com Research has shown that derivatives of nitroaniline are being investigated for their potential as novel pesticides and for their fungicidal activity. beilstein-journals.org Specifically, compounds synthesized from 4-fluoro-3-nitroaniline, a related isomer, have been studied for their antibacterial activity against pathogens like Klebsiella pneumoniae. scielo.brmdpi.com The strategic placement of the chloro and fluoro atoms in this compound can be exploited to synthesize complex heterocyclic compounds, which are fundamental structural motifs in many bioactive molecules. a2bchem.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 153505-32-9 |

| Molecular Formula | C₆H₄ClFN₂O₂ |

| Molecular Weight | 190.56 g/mol chemicalbook.com |

| Boiling Point | 286.8±35.0 °C (Predicted) chemicalbook.com |

| Density | 1.591±0.06 g/cm³ (Predicted) chemicalbook.com |

Comparison of this compound with a Positional Isomer

| Compound | Substituent Positions | Molecular Weight ( g/mol ) |

| This compound | 2-Cl, 4-F, 6-NO₂ | 190.56 |

| 6-Chloro-3-fluoro-2-nitroaniline (B12456662) | 6-Cl, 3-F, 2-NO₂ | 190.56 |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJJQULUJYCZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Quantum Mechanical Investigations of 2 Chloro 4 Fluoro 6 Nitroaniline

Density Functional Theory (DFT) Calculations for Geometry Optimization

This foundational step involves using quantum mechanical principles to determine the most stable three-dimensional arrangement of the atoms in a molecule, its bond lengths, and its bond angles. This information is critical for understanding the molecule's physical and chemical behavior.

Electronic Structure Analysis

Following geometry optimization, a suite of analyses can be performed to understand the molecule's electronic characteristics, which govern its reactivity and interactions.

Charge Transfer Pathways within the Molecular SystemTechniques such as Natural Bond Orbital (NBO) analysis are used to investigate the delocalization of electron density within the molecule. This reveals the intramolecular charge transfer pathways and stabilizing hyperconjugative interactions that contribute to the overall electronic structure.

While general methodologies for these calculations are well-established, and data exists for similar molecules like 2-chloro-4-nitroaniline (B86195) and 2-bromo-6-chloro-4-fluoroaniline, the specific quantitative results and detailed analyses for 2-Chloro-4-fluoro-6-nitroaniline are not available in the searched scientific record. Therefore, the construction of the requested detailed article is not possible at this time.

Simulation of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Absorption)

Currently, there are no specific published studies detailing the theoretical simulation of the vibrational frequencies (FT-IR, Raman) or the UV-Vis absorption spectrum for this compound.

Computational chemistry, particularly using Density Functional Theory (DFT) methods like B3LYP, is a standard approach for predicting such spectroscopic properties. These calculations, when compared with experimental data, provide deep insights into the molecular structure, bonding, and electronic transitions. For similar molecules, such as various substituted nitroanilines, researchers have successfully used these methods to assign vibrational modes and interpret electronic spectra. However, the specific data sets, including calculated vibrational wavenumbers, IR intensities, Raman activities, and electronic transition wavelengths for this compound, have not been reported.

Molecular Modeling for Conformational Analysis

Molecular modeling is crucial for understanding the three-dimensional structure and conformational preferences of a molecule, which in turn dictate its reactivity and interactions. For substituted anilines, key conformational questions involve the planarity of the amino (-NH2) and nitro (-NO2) groups with respect to the benzene (B151609) ring and the rotational barriers around the C-N bonds.

While theoretical studies have been conducted on the internal rotational barriers of broader classes of nitroanilines, a specific conformational analysis of this compound is absent from the literature. Some research mentions the use of this compound as a chemical intermediate and includes molecular docking studies. nih.govresearchgate.net For instance, the molecule has been docked into the ATP-binding site of the Fibroblast Growth Factor Receptor 4 (FGFR4) to explore potential inhibitory activity. nih.govresearchgate.net However, these docking studies focus on the interaction of the molecule with a biological target rather than on an intrinsic analysis of its own conformational landscape in an isolated state. Such an analysis would typically involve mapping the potential energy surface as a function of the rotation of its substituent groups to identify the most stable conformers.

Reactivity Profiles and Mechanistic Pathways of 2 Chloro 4 Fluoro 6 Nitroaniline

Reductive Transformations of the Nitro Group

The nitro group in 2-Chloro-4-fluoro-6-nitroaniline is a key functional group that can be readily transformed into an amino group, providing a gateway to a variety of diamino derivatives. This reduction can be achieved through several methods, including catalytic hydrogenation and chemical reduction, often proceeding through distinct reactive intermediates.

Catalytic Hydrogenation to Amino Derivatives

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. researchgate.net For this compound, this transformation yields 3-chloro-5-fluoro-1,2-phenylenediamine. The reaction is typically performed under hydrogen pressure in the presence of a metal catalyst. Any known method for reducing a nitro group to an amino group is suitable, provided it does not affect the halogen substituents. google.com

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. researchgate.netgoogle.com The choice of catalyst and reaction conditions can influence the selectivity of the reduction, particularly in molecules with multiple reducible functional groups. For instance, processes have been developed for the catalytic hydrogenation of chloro-fluoro nitrobenzenes to produce difluoroanilines, which involves the reduction of the nitro group and hydrogenolysis of chlorine atoms. google.com The reaction temperature for catalytic hydrogenation of nitro compounds can range from 0 to 150 °C, with a preferred range of 30 to 130 °C, and hydrogen pressure can vary from atmospheric to several megapascals. google.comgoogle.com

Table 1: Typical Conditions for Catalytic Hydrogenation of Nitroarenes

| Parameter | Condition | Source |

|---|---|---|

| Catalysts | Palladium-on-carbon (Pd/C), Raney Nickel | researchgate.netgoogle.com |

| Reductant | Hydrogen gas (H₂) | google.com |

| Temperature | 0°C to 130°C | google.com |

| Pressure | 10⁵ Pa to 5x10⁶ Pa | google.com |

| Outcome | Selective reduction of the nitro group to an amino group | google.com |

Chemical Reduction Strategies

Besides catalytic hydrogenation, various chemical reducing agents can effectively convert the nitro group of this compound into an amine. These methods offer alternatives that may be preferable depending on the laboratory scale and the presence of other sensitive functional groups. organic-chemistry.org

Historically, the Béchamp reduction, using iron metal in acidic media, was a dominant industrial method for producing aniline (B41778) from nitrobenzene (B124822). unimi.it Another classic method is the Zinin reduction, which employs sodium sulfides. unimi.it Modern strategies provide milder conditions and greater functional group tolerance. An iron/calcium chloride system, for example, can be used for transfer hydrogenation, which is effective in the presence of halides. organic-chemistry.org Metal-free reductions using reagents like diboron (B99234) compounds (e.g., B₂pin₂ or B₂(OH)₄) have also been developed, offering high chemoselectivity. organic-chemistry.org A combination of sodium borohydride (B1222165) (NaBH₄) and Raney nickel is reported as a rapid, efficient, and mild system for reducing aromatic nitro compounds. researchgate.net

Table 2: Selected Chemical Reducing Agents for Nitroarenes

| Reagent System | Key Features | Source |

|---|---|---|

| Iron/Acid (Béchamp) | Historic industrial process | unimi.it |

| Fe/CaCl₂ | Transfer hydrogenation, tolerates halides | organic-chemistry.org |

| B₂pin₂/KOtBu | Metal-free, chemoselective | organic-chemistry.org |

| NaBH₄/Raney Ni | Mild, efficient, and practical | researchgate.net |

Formation of Reactive Intermediates via Nitro Reduction

The reduction of a nitro group to an amine is a multi-electron process that proceeds through several intermediate species. The specific pathway and the stability of these intermediates can be influenced by the reaction conditions. According to the mechanism proposed by Haber, the reduction can follow a direct route or a condensation route. unimi.it

In the direct pathway, the nitro group is sequentially reduced to a nitroso (-NO) group and then to a hydroxylamino (-NHOH) group before finally forming the amino (-NH₂) group. unimi.it

Nitroarene → Nitrosoarene → N-Arylhydroxylamine → Aniline

Alternatively, the condensation route involves the reaction between the nitroso and hydroxylamine (B1172632) intermediates to form an azoxy species, which is then further reduced to azo, hydrazo, and finally the amine product. unimi.it In some cases, the exhaustive deoxygenation of nitroarenes can lead to the formation of highly reactive aryl nitrenes. nih.gov These nitrenes can undergo various subsequent reactions, including ring expansion to form azepine derivatives. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the strong electron-withdrawing nature of the nitro group and the presence of two halogen atoms, which serve as potential leaving groups. pressbooks.pubtandfonline.com

Substitution of Halogen Substituents by Nucleophiles (e.g., Amines, Thiols)

The chlorine and fluorine atoms on the this compound ring can be displaced by a variety of nucleophiles. smolecule.comsmolecule.com In SNAr reactions, the relative lability of halogens as leaving groups is typically F > Cl > Br > I. researchgate.net Therefore, the fluorine atom at the C-4 position is generally more susceptible to substitution than the chlorine atom at the C-2 position.

Reactions with nucleophiles such as primary and secondary amines or thiols can be used to introduce new functional groups onto the aromatic ring. tandfonline.comsmolecule.comsemanticscholar.org For instance, reacting similar nitro-halo aromatic compounds with amines or thiophenols leads to the corresponding substituted aniline or thioether products. tandfonline.comsemanticscholar.org These reactions are fundamental in building more complex molecular structures for pharmaceutical and industrial applications. semanticscholar.org

Influence of Electron-Withdrawing Groups on Aromatic Ring Activation

The feasibility and rate of SNAr reactions are profoundly influenced by the substituents on the aromatic ring. The presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), is crucial for activating the ring towards nucleophilic attack. pressbooks.pubresearchgate.net

For an SNAr reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group (the halogen). pressbooks.pub In this compound, the nitro group is ortho to the chlorine atom and para to the fluorine atom. This arrangement provides powerful activation for the substitution of both halogens. The electron-withdrawing group stabilizes the negative charge of the intermediate carbanion, known as a Meisenheimer complex, through resonance. pressbooks.pub This stabilization lowers the activation energy of the first, rate-determining step of the reaction, which is the addition of the nucleophile to the ring. researchgate.netsemanticscholar.org The combined electron-withdrawing effects of the nitro group and the two halogen atoms make the aromatic ring of this compound significantly electron-deficient and thus highly susceptible to nucleophilic attack. mdpi.com

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 3-chloro-5-fluoro-1,2-phenylenediamine |

| 4-nitroaniline |

| Aniline |

| B₂(OH)₄ (Tetrahydroxydiboron) |

| B₂pin₂ (Bis(pinacolato)diboron) |

| Chloro-fluoro nitrobenzenes |

| Difluoroanilines |

| Iron |

| N-Arylhydroxylamine |

| NaBH₄ (Sodium borohydride) |

| Nitro-halo aromatic derivatives |

| Nitrosoarene |

| Palladium on carbon |

| Platinum on carbon |

| Raney nickel |

Electrophilic Aromatic Substitution for Further Functionalization

In this compound, the positions on the aromatic ring are C1 (NH2), C2 (Cl), C3, C4 (F), C5, and C6 (NO2). The positions open for substitution are C3 and C5. The directing effects of the existing substituents are summarized below:

Amino group (-NH2) at C1: Strongly activating; ortho-, para-directing (to C2, C4, C6 - all occupied).

Chloro group (-Cl) at C2: Deactivating; ortho-, para-directing (to C1, C3, C5).

Fluoro group (-F) at C4: Deactivating; ortho-, para-directing (to C3, C5).

Nitro group (-NO2) at C6: Strongly deactivating; meta-directing (to C2, C4 - both occupied).

The combined influence of these groups makes the C3 and C5 positions the most likely sites for electrophilic attack. The chlorine at C2 and fluorine at C4 both direct incoming electrophiles to C3 and C5. While the amino group is a strong activator, its primary directing influence is sterically hindered or falls on already substituted positions. Therefore, further functionalization through electrophilic aromatic substitution, such as nitration or halogenation, would be expected to occur at the C3 or C5 positions. Aromatic amines are known to be reactive in electrophilic substitution reactions. cymitquimica.comambeed.com The presence of halogens can influence these reactivity patterns, making compounds like halogenated nitroanilines versatile for further functionalization. smolecule.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Amino (-NH₂) | C1 | Activating | Ortho, Para |

| Chloro (-Cl) | C2 | Deactivating | Ortho, Para |

| Fluoro (-F) | C4 | Deactivating | Ortho, Para |

Cross-Coupling Reactions (Applicable to Halogenated Analogs)

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org The feasibility of using a halogenated compound in these reactions depends heavily on the identity of the halogen, with the general reactivity trend being I > Br > Cl > F.

For halogenated nitroanilines, the presence of halogen atoms opens the possibility for participating in palladium-catalyzed cross-coupling reactions. smolecule.com For instance, analogs containing a bromine atom are known to participate in reactions such as the Suzuki and Sonogashira couplings. smolecule.com

In the case of this compound, the potential for cross-coupling reactions primarily involves the chlorine atom at the C2 position. The carbon-chlorine bond is significantly less reactive than a carbon-bromine or carbon-iodine bond and typically requires more specialized catalytic systems (e.g., ligands that are more electron-rich and sterically hindered) to achieve oxidative addition to the palladium center. acs.org The carbon-fluorine bond at the C4 position is generally considered unreactive in standard palladium-catalyzed cross-coupling reactions due to its high bond strength.

Therefore, while challenging, cross-coupling reactions at the C2 position of this compound could potentially be achieved under specific, optimized conditions. These reactions would allow for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, further diversifying the molecular structure. The nitro and amino groups on the ring can also influence the catalytic cycle in these reactions. a2bchem.com

Table 2: Applicability of Common Cross-Coupling Reactions to Aryl Halides

| Reaction Name | Bond Formed | Typical Aryl Halide Reactivity | Notes on Applicability to this compound |

|---|---|---|---|

| Suzuki Coupling | C-C (Aryl-Aryl) | Ar-I > Ar-Br > Ar-Cl | Possible at C-Cl with specialized catalysts. smolecule.comuni-muenchen.de |

| Sonogashira Coupling | C-C (Aryl-Alkynyl) | Ar-I > Ar-Br >> Ar-Cl | Challenging at C-Cl; requires specific conditions. smolecule.com |

| Buchwald-Hartwig Amination | C-N (Aryl-Amine) | Ar-I > Ar-Br > Ar-Cl | A potential route for C-N bond formation at the C-Cl position. acs.org |

Derivatization and Advanced Synthetic Applications of 2 Chloro 4 Fluoro 6 Nitroaniline

Role as an Intermediate in Fine Chemical Synthesis

2-Chloro-4-fluoro-6-nitroaniline is a substituted aromatic amine that serves as a valuable building block in the synthesis of more complex molecules. Its chemical structure, featuring a combination of chloro, fluoro, and nitro functional groups on an aniline (B41778) core, provides multiple reactive sites for derivatization. This versatility makes it a key intermediate in the production of a wide range of fine chemicals. The electron-withdrawing nature of the nitro group activates the aromatic ring, while the halogen substituents and the amino group offer diverse reaction possibilities, including nucleophilic substitution, diazotization, and reduction.

Pharmaceutical Precursors

The molecular framework of this compound is incorporated into various pharmaceutical compounds. allfluoro.combiosynth.com Its utility as a precursor stems from the ability to transform its functional groups into moieties commonly found in active pharmaceutical ingredients (APIs). For instance, the nitro group can be readily reduced to an amino group, yielding a diamine derivative. This resulting diamine can then be used to construct heterocyclic rings, which are central scaffolds in many drug molecules. The presence of both chlorine and fluorine atoms allows for regioselective modifications, which is crucial in the targeted synthesis of complex APIs. While specific drug names are often proprietary, the general application of halogenated nitroanilines in medicinal chemistry is well-established for creating compounds aimed at treating a variety of conditions. chemimpex.com

Agrochemical Intermediates

In the agrochemical industry, halogenated and nitrated aromatic compounds are fundamental for synthesizing herbicides, fungicides, and pesticides. evitachem.comchemimpex.com this compound serves as an intermediate in this sector. chemimpex.com The specific combination of substituents on the aniline ring can be tailored to produce active ingredients that exhibit desired biological activity against agricultural pests or weeds. For example, derivatives of this compound can be key components in the synthesis of herbicides that inhibit essential plant enzymes. The development of such agrochemicals relies on the strategic use of intermediates like this compound to build molecules with high efficacy and selectivity. chemimpex.comgoogle.com

Dye and Pigment Manufacturing

Historically, nitroaniline derivatives have been foundational in the synthesis of azo dyes and pigments. smolecule.comdynasty-chem.com this compound is also utilized in this field. evitachem.comchemimpex.com The synthesis typically involves the diazotization of the amino group, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative. The resulting azo compound contains a characteristic -N=N- chromophore. The final color of the dye or pigment is influenced by the specific substituents on the aromatic rings. The presence of chlorine and fluorine atoms in the this compound backbone can enhance the stability and lightfastness of the resulting colorants. a2bchem.com

Precursors for Corrosion Inhibitors

Certain organic compounds, particularly those containing nitrogen and other heteroatoms, can act as effective corrosion inhibitors for metals. 2-Chloro-4-nitroaniline (B86195), a related compound, is known to be an intermediate in the manufacture of these inhibitors. plos.org These compounds function by adsorbing onto the metal surface, forming a protective film that prevents contact with corrosive agents. The derivatives of this compound can be synthesized to have specific properties that make them suitable for this application, leveraging the compound's reactive sites to build larger molecules with enhanced surface-active properties.

Formation of Conjugated Systems and Heterocycles

The reactivity of this compound allows for its use in synthesizing larger, more complex chemical structures, including conjugated systems and various heterocyclic compounds. These structures are of significant interest due to their electronic and optical properties, which are leveraged in materials science and medicinal chemistry.

Synthesis of Schiff Bases from Halogenated Anilines

A prominent reaction involving anilines is the condensation with aldehydes or ketones to form Schiff bases, also known as imines. researchgate.net As a halogenated aniline, this compound can undergo this reaction. The process involves the nucleophilic attack of the primary amino group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the characteristic C=N double bond of the imine.

This reaction is often catalyzed by an acid or, in some greener chemistry approaches, carried out in water or under microwave irradiation. semanticscholar.orgresearchgate.net The general scheme for the synthesis of a Schiff base from a halogenated aniline and an aldehyde is shown below.

General Reaction Scheme:

R-CHO (Aldehyde) + H₂N-Ar-X (Halogenated Aniline) → R-CH=N-Ar-X (Schiff Base) + H₂O

Schiff bases derived from halogenated anilines are investigated for a variety of applications, including their potential as biologically active agents. mdpi.comtjnpr.org The imine linkage creates a conjugated system that can be extended by the aromatic rings, and the properties of the resulting Schiff base can be fine-tuned by the choice of the aldehyde and the substituents on the aniline. For instance, studies have been conducted on Schiff bases synthesized from various substituted anilines, including those with chloro and nitro groups, to evaluate their biological activities. tjnpr.org

Preparation of Substituted Acetamide (B32628) Derivatives

The amino group of this compound serves as a versatile handle for derivatization, particularly for the synthesis of various substituted acetamide derivatives. These reactions typically involve the acylation of the aniline's amino group. A common method for this transformation is the reaction with an acyl chloride, such as acetyl chloride or chloroacetyl chloride, often in the presence of a base or in a suitable solvent.

One general synthetic route involves the reaction of a substituted aniline with chloroacetyl chloride to yield a 2-chloro-N-phenylacetamide derivative. rsc.org This approach is applicable to this compound for the preparation of N-(2-chloro-4-fluoro-6-nitrophenyl)-2-chloroacetamide. The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride. For instance, the synthesis of related chloro-N-(nitrophenyl)acetamide compounds has been successfully achieved by reacting the corresponding nitroaniline with 2-chloroacetyl chloride in a solvent like chloroform, often at reduced temperatures initially, and then allowing the reaction to proceed at room temperature. mdpi.comscielo.br The use of a base like triethylamine (B128534) (Et₃N) can be employed to scavenge the HCl byproduct. mdpi.comscielo.br

Another approach is the direct acetylation using acetic anhydride. nih.gov For example, N-(3-Chloro-4-fluoro-phenyl)-acetamide is synthesized by adding 3-chloro-4-fluoroaniline (B193440) to acetic anhydride. nih.gov This resulting acetamide can then undergo nitration to introduce a nitro group, a pathway that highlights how acetamide derivatives can also be precursors to more complex nitroanilines. nih.gov The synthesis of this compound itself can be achieved through the nitration of N-(2-chloro-4-fluorophenyl)acetamide. nih.gov This process involves treating N-(2-chloro-4-fluorophenyl)acetamide with a nitrating agent, such as fuming nitric acid in the presence of concentrated sulfuric acid, at a controlled low temperature (e.g., 0 °C). nih.gov

These acetamide derivatives are valuable intermediates themselves, serving as building blocks for more complex molecules, including heterocyclic compounds with potential biological activities. rsc.org The reactivity of the chloroacetamide group, for instance, allows for further substitution reactions to build larger molecular scaffolds.

The table below summarizes representative reaction conditions for the synthesis of related acetamide derivatives, illustrating the common methodologies applicable for the derivatization of this compound.

Table 1: Synthesis of Substituted Acetamide Derivatives from Anilines

| Starting Aniline | Reagent | Solvent / Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-fluoro-3-nitroaniline | 2-chloroacetyl chloride, Et₃N | Chloroform, 0 °C to room temp., 20h | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 80% | mdpi.comscielo.br |

| 2-chloro-4-fluoroaniline | Acetyl chloride | THF, 0 °C to room temp., 5h | N-(2-chloro-4-fluorophenyl)acetamide | - | nih.gov |

| 3-Chloro-4-fluoroaniline | Acetic anhydride | Room temperature | N-(3-Chloro-4-fluoro-phenyl)-acetamide | - | nih.gov |

| 2-amino-6-thiocyanato benzothiazole | Chloroacetyl chloride | - | 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide | - | rsc.org |

Development of Advanced Materials and Specialty Chemicals

The unique substitution pattern of this compound, featuring electron-withdrawing nitro and halogen groups, makes it a candidate intermediate for the synthesis of advanced materials and specialty chemicals. The properties of these functional groups can be imparted to larger molecules and polymers, influencing characteristics such as thermal stability, chemical resistance, and refractive index. While direct applications of this compound in this sector are not extensively documented in public literature, the utility of its structural isomers and related halogenated nitroaromatics is well-established, suggesting its potential in these fields.

High-Performance Polymers and Coatings

Halogenated and nitrated aromatic compounds are crucial building blocks in material science for creating high-performance polymers and coatings. These intermediates are incorporated into polymer backbones or used as additives to enhance specific properties. For example, related compounds like 5-chloro-4-fluoro-2-nitroaniline (B11740) and 6-chloro-3-fluoro-2-nitroaniline (B12456662) are noted for their role in developing specialty polymers and coatings designed to improve durability and resistance to environmental factors. chemimpex.com The presence of chlorine and fluorine atoms in the aromatic ring can enhance the thermal stability and flame retardancy of the resulting polymers.

Furthermore, these intermediates are used in the production of specialty dyes and pigments for textiles and coatings, where the specific substitution pattern influences color properties and stability. chemimpex.com The incorporation of such molecules into polymer matrices can lead to materials with superior performance under harsh conditions, making them suitable for demanding applications in the electronics and aerospace industries. Research into polymer coatings has demonstrated that incorporating fluorinated nitroaromatic compounds can significantly improve resistance to environmental degradation. The functional groups on this compound provide reactive sites for polymerization or for grafting onto existing polymer chains, thereby modifying the bulk properties of the material.

The table below outlines the documented applications of structurally similar compounds, illustrating the potential roles for this compound in the field of advanced materials.

Table 2: Applications of Related Anilines and Nitrobenzenes in Materials Science

| Compound | Application Area | Contribution to Material Properties | Reference |

|---|---|---|---|

| 5-Chloro-4-fluoro-2-nitroaniline | Specialty Polymers & Coatings | Improves durability and resistance to environmental factors. | chemimpex.com |

| 6-Chloro-3-fluoro-2-nitroaniline | High-Performance Polymers | Used in materials for electronic applications (sensors, displays); contributes to specific refractive indices and thermal stability. | |

| 2-Chloro-4-fluoronitrobenzene | Advanced Polymers & Coatings | Enhances durability, chemical resistance, and thermal stability. | |

| 2,4-Dichloro-6-fluoroaniline | Dyes and Pigments | Precursor for vibrant and stable dyes used in textiles and coatings. |

Environmental Fate and Biotransformation of 2 Chloro 4 Fluoro 6 Nitroaniline

Microbial Degradation Pathways

The biodegradation of 2-Chloro-4-fluoro-6-nitroaniline, a compound noted for its poor biodegradability, has been a subject of scientific investigation. plos.orgsmolecule.com Aerobic microorganisms, in particular, have demonstrated the capacity to utilize this compound as a source of carbon, nitrogen, and energy. plos.orgscience.gov

Research has highlighted the ability of specific bacterial strains to degrade halogenated and nitroaromatic compounds. One such bacterium, Rhodococcus sp. strain MB-P1, has been shown to effectively metabolize this compound under aerobic conditions. plos.orgscience.gov This strain is capable of utilizing the compound as its sole source of carbon, nitrogen, and energy, leading to the release of nitrite (B80452), chloride ions, and ammonia (B1221849) into the growth medium. plos.orgsmolecule.comscience.gov The degradation process by Rhodococcus sp. strain MB-P1 is notable for its efficiency, making it a candidate for bioremediation of sites contaminated with this and similar compounds.

It is important to note that a retraction has been issued for the study "Metabolism of 2-Chloro-4-Nitroaniline (B86195) via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1" due to concerns about the authenticity of the data. nih.gov An investigation by the Council of Scientific and Industrial Research concluded that the results were fabricated, leading to the retraction of the publication. nih.gov

Studies on the aerobic degradation of this compound by Rhodococcus sp. strain MB-P1 have identified key metabolic intermediates. plos.orgnih.gov Through resting cell studies, it was observed that the bacterium transforms this compound into 4-amino-3-chlorophenol (B108459) (4-A-3-CP) stoichiometrically. plos.orgsmolecule.comnih.gov This intermediate is then further converted to 6-chlorohydroxyquinol (6-CHQ). plos.orgsmolecule.comnih.gov The identification of these metabolites was achieved through techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov The formation of 6-chlorohydroxyquinol is a result of a dioxygenation reaction that leads to the deamination of the amino group from the benzene (B151609) ring. plos.orgnih.gov

In the degradation of the related compound 2-chloro-4-nitrophenol (B164951) (2C4NP) by Rhodococcus imtechensis RKJ300, chlorohydroquinone (B41787) (CHQ) and hydroxyquinol (1,2,4-benzenetriol) were identified as intermediates. nih.gov Similarly, in the degradation of 2C4NP by Burkholderia sp. RKJ 800, chlorohydroquinone and hydroquinone (B1673460) were identified as the major metabolites. plos.org

Table 1: Metabolic Intermediates in the Degradation of this compound and Related Compounds

| Parent Compound | Degrading Microorganism | Metabolic Intermediates |

| This compound | Rhodococcus sp. strain MB-P1 | 4-amino-3-chlorophenol (4-A-3-CP), 6-chlorohydroxyquinol (6-CHQ) plos.orgsmolecule.comnih.gov |

| 2-chloro-4-nitrophenol (2C4NP) | Rhodococcus imtechensis RKJ300 | Chlorohydroquinone (CHQ), Hydroxyquinol (BT) nih.gov |

| 2-chloro-4-nitrophenol (2C4NP) | Burkholderia sp. RKJ 800 | Chlorohydroquinone (CHQ), Hydroquinone (HQ) plos.org |

This table is based on available research and may not be exhaustive.

The initial step in the aerobic degradation of this compound by Rhodococcus sp. strain MB-P1 is catalyzed by a flavin-dependent monooxygenase. plos.orgsmolecule.comnih.gov This enzyme facilitates the removal of the nitro group, leading to the formation of 4-amino-3-chlorophenol. plos.orgscience.govnih.gov The specific activity of this monooxygenase has been measured at 1.3±0.25 nmol min⁻¹ mg of protein⁻¹. plos.orgnih.gov

The subsequent conversion of 4-amino-3-chlorophenol to 6-chlorohydroxyquinol is mediated by a dioxygenase, specifically an aniline (B41778) dioxygenase. nih.gov Oxygen uptake studies have confirmed the involvement of this enzyme in the second step of the degradation pathway. plos.orgnih.gov While the initial monooxygenase appears to be constitutive, the aniline dioxygenase is inducible, as indicated by negligible oxygen uptake in uninduced cells. nih.gov

In the degradation of the related compound 2-chloro-4-nitrophenol by Rhodococcus imtechensis RKJ300, a two-component para-nitrophenol monooxygenase (PnpA1A2) is responsible for both the initial denitration and subsequent dechlorination steps. nih.gov

Table 2: Key Enzymes in the Degradation of this compound

| Degradation Step | Enzyme | Function | Cofactors/Requirements |

| This compound → 4-amino-3-chlorophenol | Flavin-dependent monooxygenase plos.orgsmolecule.comnih.gov | Removal of nitro group | Flavin plos.orgnih.gov |

| 4-amino-3-chlorophenol → 6-chlorohydroxyquinol | Aniline dioxygenase nih.gov | Removal of amino group via dioxygenation | - |

This table summarizes the enzymatic activities identified in the degradation pathway.

Non-Biological Degradation Mechanisms

Besides microbial action, this compound can also be degraded through non-biological processes. nih.gov

The compound 5-chloro-4-fluoro-2-nitroaniline (B11740), a structural isomer, is known to be a reaction product of 5-chloro-4-fluoro-2-nitrobenzoic acid and sulfuric acid, and its hydrolysis yields 2,6-dichloroquinoline. chemicalbook.com While specific data on the hydrolysis of this compound is limited, the behavior of its isomer suggests that hydrolysis can be a relevant degradation pathway.

Photolysis, or degradation by light, is another potential non-biological degradation mechanism for this compound. nih.gov The related compound 2-chloro-4-nitroaniline is known to be a photolysis product of the molluscicide niclosamide (B1684120). plos.orgnih.gov This indicates that the chloro-nitroaniline structure is susceptible to photochemical transformation.

Thermal Decomposition

Upon heating, halogenated nitroanilines can decompose, releasing a variety of hazardous gases. Based on the elemental composition of this compound (C₆H₄ClFN₂O₂), the expected thermal decomposition products would include:

Nitrogen oxides (NOx)

Carbon monoxide (CO)

Carbon dioxide (CO₂)

Hydrogen chloride (HCl) gas

Hydrogen fluoride (B91410) (HF) gas

These decomposition products are toxic and corrosive. The decomposition of halogenated compounds, in general, can lead to the formation of inorganic compounds that contribute to environmental issues like acid rain. tecamgroup.com The presence of both chlorine and fluorine atoms in the molecule suggests that mixed halogenated byproducts could also be formed during decomposition.

Environmental Impact Assessment and Remediation Implications

The environmental impact of this compound is a significant concern due to its chemical nature as a halogenated nitroaromatic compound. Such substances are often resistant to natural degradation processes and can persist in the environment.

Halogen-containing organic compounds, including chlorinated nitroanilines, are recognized for their potential toxicity, carcinogenic effects, and tendency to accumulate in living organisms. mdpi.com They are often categorized under the pollution parameter of Adsorbable Organic Halogens (AOX), which represents a group of organic compounds containing chlorine, bromine, or iodine that can be adsorbed by activated carbon. mdpi.com The presence of AOX in industrial wastewater, particularly from sectors like dye and pesticide manufacturing, is a key environmental indicator. mdpi.com

The release of this compound into aquatic ecosystems can occur through industrial wastewater discharges and accidental spills. nih.gov Due to their stability, these compounds can be transported over long distances and pose a risk to water quality and aquatic life. nih.gov Studies on similar compounds, like 4-chloroaniline (B138754) (4-CA) and 3,4-dichloroaniline (B118046) (3,4-DCA), show they are persistent in aquatic environments and can lead to bioaccumulation across the food web. nih.gov Furthermore, related nitro-substituted anilines have been found to exhibit mutagenic effects in bacterial assays and cytotoxic effects in human cell lines, underscoring the need for thorough evaluation of their environmental and health risks.

Remediation Implications

Addressing contamination by this compound and related compounds requires effective remediation technologies. Given their persistence, conventional wastewater treatment methods may not be sufficient for complete removal.

Several approaches are considered for the remediation of sites contaminated with halogenated organic compounds:

Thermal Oxidation: This is a suitable technology for eliminating halogenated compound emissions. tecamgroup.com A Regenerative Thermal Oxidizer (RTO) can transform halogenated Volatile Organic Compounds (VOCs) into more basic inorganic compounds, which are then treated by gas scrubber systems. This combined approach can achieve a reduction in emissions of up to 99.9%. tecamgroup.com

Adsorption: The use of activated carbon is a standard method for removing Adsorbable Organic Halogens (AOX) from water, leveraging the ability of these compounds to adsorb onto the carbon surface. mdpi.com

Solvent Extraction: This process can be used to remove halogenated aromatic compounds from contaminated media like petroleum products. science.gov

While bioremediation has been investigated for some chlorinated nitroanilines, the presence of multiple halogen substituents (chlorine and fluorine) on this compound may present greater challenges for microbial degradation.

Data Tables

Table 1: Potential Hazardous Decomposition Products

| Product Name | Chemical Formula |

|---|---|

| Nitrogen oxides | NOx |

| Carbon monoxide | CO |

| Carbon dioxide | CO₂ |

| Hydrogen chloride | HCl |

Table 2: Environmental Profile and Remediation

| Aspect | Description | References |

|---|---|---|

| Compound Classification | Halogenated Nitroaromatic; Adsorbable Organic Halogen (AOX) | mdpi.com |

| Key Environmental Risks | Persistence, potential for bioaccumulation, toxicity, mutagenicity. | mdpi.comnih.gov |

| Primary Release Pathways | Industrial wastewater discharge, accidental spills. | nih.gov |

| Recommended Remediation | Regenerative Thermal Oxidation (RTO) with gas scrubbing, Adsorption on activated carbon, Solvent extraction. | tecamgroup.commdpi.comscience.gov |

Biological Activities and Mechanistic Studies of 2 Chloro 4 Fluoro 6 Nitroaniline and Its Analogs

Antimicrobial Efficacy Investigations

Nitroaromatic compounds, including halogenated nitroanilines, have been recognized for their antimicrobial properties. encyclopedia.pub The antimicrobial effect is often linked to the bioreduction of the nitro group, a process central to their mechanism of action. scielo.br

Research has highlighted the potential of derivatives of the core nitroaniline structure against clinically relevant pathogens like Klebsiella pneumoniae, a Gram-negative bacterium responsible for a variety of nosocomial and community-acquired infections. nih.govscielo.brnih.gov A notable analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA), has demonstrated promising in vitro antibacterial activity against K. pneumoniae. nih.govresearchgate.net Studies indicate that CFA may function by targeting and inhibiting penicillin-binding protein, which leads to cell lysis. nih.govnih.gov

The Minimum Inhibitory Concentration (MIC) of CFA has been determined against various strains of K. pneumoniae, showing consistent activity. scielo.br Furthermore, investigations into the combination of CFA with conventional antibiotics like meropenem (B701) and imipenem (B608078) have shown synergistic effects, suggesting a potential role in overcoming drug resistance. researchgate.netscielo.br

Table 1: Minimum Inhibitory Concentrations (MICs) of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) against Klebsiella pneumoniae Strains

| K. pneumoniae Strain | MIC (µg/mL) |

| ATCC-13883 | 512 |

| ATCC-700603 | 512 |

| KP-13 | 512 |

| KP-14 | 512 |

| KP-23 | 512 |

| KP-56 | 512 |

| Data sourced from Cordeiro et al. (2023). scielo.br |

The presence and nature of halogen substituents on the aniline (B41778) ring play a critical role in modulating the antimicrobial efficacy of these compounds. nih.gov Studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide suggest the chloro atom is crucial for enhancing its antibacterial activity, potentially by stabilizing the molecule within its target enzyme. nih.govnih.gov

This structure-activity relationship is not unique to this specific analog. In a related study, the introduction of a chlorine atom to N-(2-hydroxyphenyl) acetamide (B32628), a previously inactive compound, conferred potent activity against Candida albicans, inhibiting 96.6% of the tested strains. nih.gov Similarly, research on other antimicrobial agents has shown that halogenation of the aniline moiety, particularly with fluorine or chlorine, is often necessary for biological activity. nih.gov The position of the halogen also matters; for instance, the presence of nitro groups at the C2 and C4 positions of a pyrrole (B145914) ring was found to enhance antibacterial activity. encyclopedia.pubnih.gov This enhancement is attributed not only to a protonophoric effect but also to improved lipophilicity, which facilitates better interaction with bacterial membranes. nih.gov

Anticancer Properties and Cytotoxicity Studies

Nitroaromatic compounds and their derivatives are also being investigated for their potential as anticancer agents. The unique chemical environment of tumors, such as hypoxia, provides a target for selective drug activation.

While direct studies on 2-Chloro-4-fluoro-6-nitroaniline are limited, its structural analogs have been evaluated against various human cancer cell lines, including the MCF-7 breast cancer cell line. researchgate.netresearchgate.netnih.gov For example, a series of s-triazine derivatives incorporating a morpholino group showed potent anticancer activities, with some compounds exhibiting selective inhibition of cancer cell lines. researchgate.net Similarly, novel hybrid molecules combining triazole and quinoline (B57606) moieties have been synthesized and tested against MCF-7 cells, with some showing activity comparable to the standard drug Cisplatin. researchgate.net The cytotoxicity of related compounds like 4-chloro-2-nitroaniline (B28928) and 2-chloro-4-nitroaniline (B86195) has been demonstrated in isolated rat hepatocytes, indicating their potential to induce cellular damage. nih.gov

Table 2: Anticancer Activity of Selected Analog Classes Against Human Cancer Cell Lines

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference |

| Tri-substituted s-triazines | PA-1 (Ovarian), HT-29 (Colon) | Potent and selective inhibition | researchgate.net |

| Triazole-quinoline hybrids | MCF-7 (Breast) | Activity comparable to Cisplatin | researchgate.net |

| Nitro-analogs of duocarmycins | HT29 (Colon), SKOV3 (Ovarian) | High hypoxia-selective cytotoxicity | researchgate.net |

A key strategy in developing anticancer agents is achieving selective toxicity toward tumor cells while sparing healthy tissue. One promising mechanism for nitroaromatic compounds is hypoxia-selective activation. researchgate.net Many solid tumors have hypoxic (low-oxygen) regions, which can be exploited. Certain nitro-compounds are designed as prodrugs that are relatively non-toxic under normal oxygen conditions. In hypoxic environments, these compounds can be selectively reduced by cellular reductases to form highly reactive, cytotoxic species that damage DNA. researchgate.net

For example, nitro-analogs of the duocarmycins were specifically designed to undergo this hypoxia-selective metabolism, transforming them into potent DNA minor groove-alkylating agents. researchgate.net This targeted activation leads to extremely high hypoxic cytotoxicity ratios (HCRs), where the compound is over 1000 times more toxic to cancer cells in hypoxic conditions than in aerobic conditions. researchgate.net The general mechanism for nitroaromatic toxicity involves the bioreduction of the nitro group, which can generate reactive metabolites. scielo.br However, harnessing this process to occur selectively within the tumor microenvironment is a critical goal for therapeutic development.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. There is an urgent need for new, effective, and safer treatments. Synthetic compounds containing nitro, fluoro, and chloro groups are recognized for their potential to improve biological activity against these parasites. nih.gov

Derivatives featuring these functional groups are considered promising candidates for the development of new antileishmanial drugs. nih.gov For instance, studies on chloroquine (B1663885) hybrids have demonstrated that these molecules can exhibit a potential leishmanicidal effect against Leishmania mexicana promastigotes. The proposed mechanism of action for some of these compounds involves the induction of a collapse in the parasite's mitochondrial electrochemical membrane potential. mdpi.com Other research into novel synthetic compounds has identified molecules with submicromolar IC50 values against L. amazonensis, proving to be significantly more potent than the existing drug miltefosine. semanticscholar.org The strategic inclusion of nitro and halogen groups in various molecular scaffolds is a recurring theme in the design of compounds with potent antileishmanial activity. nih.govresearchgate.net

Enzyme Inhibition Assays and Biochemical Pathway Interrogation

While direct enzyme inhibition data for this compound is not extensively documented in public literature, studies on its close analogs provide significant insights into its potential biological targets. Derivatives of this compound have been synthesized and investigated as potent inhibitors of key cellular enzymes.

For instance, N-(2-Chloro-4-fluoro-6-nitrophenyl)-5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidin-2-amine, an analog of the parent compound, was developed as part of a series of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4). semanticscholar.orgnih.gov This line of research highlights the utility of the this compound scaffold in designing targeted kinase inhibitors. semanticscholar.org

Furthermore, the metabolic pathways of structurally similar compounds have been interrogated. In one study, the closely related compound 2-Chloro-4-nitroaniline (2-C-4-NA) was found to be degraded by Rhodococcus sp. strain MB-P1. The initial step in this aerobic degradation pathway involves a flavin-dependent monooxygenase, which catalyzes the removal of the nitro group. plos.orgnih.gov Another related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, is thought to exert its antibacterial effects by acting on penicillin-binding protein, leading to cell lysis. mdpi.com

Investigations into Cellular Interaction and Reactive Metabolite Formation

The biotransformation of nitroaromatic compounds is a critical area of study, as the resulting metabolites can have significantly different biological activities. Research on compounds analogous to this compound demonstrates that metabolic activation is a key feature.

The aerobic degradation of 2-Chloro-4-nitroaniline by Rhodococcus sp. proceeds through the formation of reactive intermediates. The initial product is 4-amino-3-chlorophenol (B108459), which is subsequently converted to 6-chlorohydroxyquinol. plos.orgnih.gov The metabolism of the anti-helminthic drug niclosamide (B1684120) can also lead to the formation of 2-chloro-4-nitroaniline through the hydrolytic cleavage of its amide bond. plos.orgnih.govnih.gov

Studies on positional isomers also provide valuable clues. For example, 2-Amino-4-chloro-5-fluorophenyl sulfate (B86663) has been identified as a major metabolite of 5-chloro-4-fluoro-2-nitroaniline (B11740) in rats and dogs. This metabolite is formed via the reduction of the nitro group to an amine, followed by sulfation. evitachem.com The mutagenic activity of 2-chloro-4-nitroaniline has been shown to be dependent on both nitroreduction and subsequent transacetylation, processes that inherently involve the formation of reactive intermediates. nih.gov

Mutagenicity and Carcinogenicity Assessments (e.g., Salmonella typhimurium assays for related compounds)

The mutagenic potential of nitroaniline derivatives has been evaluated in various studies, most commonly using the Salmonella typhimurium (Ames) test. These assessments indicate that the position of the nitro group and other substituents on the aniline ring is a critical determinant of mutagenicity.

The closely related compound, 2-chloro-4-nitroaniline, has been identified as a mutagen in the Salmonella typhimurium assay. plos.orgnih.gov Its mutagenic activity is dependent on metabolic activation, specifically through nitroreduction and transacetylation. nih.gov Studies on a broader range of nitroanilines have shown that compounds with a nitro group in the meta or para position relative to the amino group tend to be mutagenic, whereas many ortho-derivatives are nonmutagenic. nih.gov For example, m-nitroaniline was found to be active in multiple Salmonella strains, while o-nitroaniline was inactive and p-nitroaniline was very weakly mutagenic or non-mutagenic. nih.gov The mutagenicity of various nitro derivatives has been confirmed in Salmonella strains TA98 and TA1538. nih.gov

| Compound | Test System | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| 2-Chloro-4-nitroaniline | Salmonella typhimurium | Required (for full activity) | Mutagenic | plos.orgnih.gov |

| m-Nitroaniline | Salmonella typhimurium | Not specified | Mutagenic | nih.gov |

| p-Nitroaniline | Salmonella typhimurium | Required (S9 mix) | Weakly mutagenic or non-mutagenic | nih.govnih.gov |

| o-Nitroaniline | Salmonella typhimurium | With and without S9 mix | Inactive/Negative | nih.govnih.gov |

Structure-Activity Relationships (SAR) in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogs influences their biological effects. Research across different biological targets has revealed key patterns.

In the development of positive allosteric modulators for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), the specific substitution pattern of the aniline ring was found to be critical. An analog containing a 2-chloro-4-fluoro substitution was found to be significantly more potent (114 nM) than the corresponding 2-chloro analog (517 nM). nih.govacs.org However, this potency was highly sensitive to modification; replacing the 2-chloro-4-fluoro moiety with a 2,4-difluoro group resulted in an inactive compound. nih.govacs.org

Similarly, in the design of FGFR4 inhibitors, the presence and position of fluorine atoms were shown to be important. The combination of fluorine substitution on a dimethoxyphenyl ring with methyl groups on a central pyrimidine (B1678525) ring was found to enhance both activity and selectivity. semanticscholar.org The importance of halogenation is further underscored in studies of acetamides, where the addition of a chlorine atom to N-(4-fluoro-3-nitrophenyl)acetamide was essential for its antibacterial activity against Klebsiella pneumoniae. mdpi.com

The SAR of mutagenicity is also well-defined for nitroanilines. Mutagenic activity is strongly dependent on the relative positions of the amino and nitro groups. nih.govnih.gov Generally, nitroanilines with meta or para-nitro substitution show mutagenic potential, which is often absent in their ortho-substituted counterparts. nih.gov

| Base Structure/Target | Substitution Change | Effect on Activity | Reference |

|---|---|---|---|

| mGlu4 Modulator | 2-chloro-phenyl → 2-chloro-4-fluorophenyl | Increased potency (517 nM → 114 nM) | nih.govacs.org |

| mGlu4 Modulator | 2-chloro-4-fluorophenyl → 2,4-difluorophenyl | Loss of activity | nih.govacs.org |

| Antibacterial Acetamide | N-(4-fluoro-3-nitrophenyl)acetamide → 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Gained antibacterial activity | mdpi.com |

| Mutagenicity (Nitroanilines) | ortho-Nitro substitution | Generally inactive | nih.gov |

| Mutagenicity (Nitroanilines) | meta- or para-Nitro substitution | Generally mutagenic | nih.gov |

Structure Property and Structure Reactivity Relationships in 2 Chloro 4 Fluoro 6 Nitroaniline Systems

Correlation of Molecular Structure with Spectroscopic Signatures

The spectroscopic properties of 2-chloro-4-fluoro-6-nitroaniline are directly correlated with its molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the electronic environment and bonding within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In the ¹³C NMR spectrum, the carbon atoms attached to electronegative substituents (Cl, F, NO₂) would exhibit downfield shifts. For example, in N-(4-chloro-2-nitrophenyl)acetamide, the carbon signals appear between 123.4 and 169.0 ppm. rsc.org Similarly, the ¹⁹F NMR spectrum would show a characteristic signal for the fluorine atom, with its chemical shift influenced by the electronic environment. For N-(2-fluoro-6-nitrophenyl)acetamide, the ¹⁹F NMR signal is observed at -116.03 ppm. rsc.org

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups.

For the related compound 2-chloro-4-nitroaniline (B86195), experimental FTIR spectra have been recorded and analyzed. researchgate.net Similarly, the IR spectrum of 5-chloro-4-fluoro-2-nitroaniline (B11740) has been documented. nist.gov These studies on isomers highlight how the positions of the substituents lead to distinct vibrational frequencies.

UV-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of the nitro and amino groups, which act as chromophores and auxochromes respectively, will significantly influence the absorption maxima (λ_max). The delocalization of electrons across the aromatic system, influenced by all the substituents, will determine the energy of these transitions. In general, nitroanilines exhibit strong absorption in the UV-Vis region. The specific λ_max values would provide information about the extent of conjugation and the electronic structure of the molecule.

Impact of Halogen and Nitro Group Positions on Acid-Base Properties

The position of halogen and nitro group substituents on the aniline (B41778) ring has a profound impact on the acid-base properties of the molecule, specifically the pKa of the conjugate acid (anilinium ion). Aniline itself is a weak base, but the introduction of electron-withdrawing groups like halogens and nitro groups further decreases its basicity. libretexts.org

The basicity of an aniline is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Electron-withdrawing groups decrease the electron density on the nitrogen atom, making the lone pair less available for protonation and thus making the aniline a weaker base (higher pKb, lower pKa of the conjugate acid).

In this compound, the substituents are positioned to maximize their electron-withdrawing effects on the amino group:

The presence of two ortho substituents, one being the powerful nitro group, leads to a significant decrease in basicity due to both electronic and steric effects (the ortho effect). collegedunia.com The fluorine at the para position also contributes to the electron withdrawal.

A predicted pKa value for the conjugate acid of this compound is -2.19. chemicalbook.com For comparison, the predicted pKa for 2-fluoro-6-nitroaniline (B99257) is -1.76. chembk.com These highly negative pKa values indicate that these compounds are extremely weak bases.

The following table illustrates the effect of substituent position on the pKa of the anilinium ion for some related compounds.

| Compound Name | Substituent Positions | Predicted pKa |

|---|---|---|

| This compound | 2-Cl, 4-F, 6-NO₂ | -2.19 chemicalbook.com |

| 2-Fluoro-6-nitroaniline | 2-F, 6-NO₂ | -1.76 chembk.com |

| 2-Fluoro-4-iodo-6-nitroaniline | 2-F, 4-I, 6-NO₂ | -2.68 minstargroup.com |

These data clearly demonstrate that the specific arrangement of electron-withdrawing groups on the aniline ring has a substantial and quantifiable effect on the acid-base properties of the molecule.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.org These models are widely used in medicinal chemistry, toxicology, and environmental science to predict the properties of new or untested compounds. nih.gov

For substituted anilines, including nitroanilines, QSAR and QSPR studies have been conducted to predict a variety of endpoints. These studies often use molecular descriptors that quantify the electronic, steric, and hydrophobic properties of the molecules.

QSAR Applications:

QSPR Applications:

While specific QSAR or QSPR studies focusing solely on this compound were not found in the search results, the principles and methodologies from studies on broader classes of substituted anilines and nitroaromatics are directly applicable. The molecular descriptors for this compound, such as its calculated logP, Hammett constants for its substituents, and quantum chemical descriptors like HOMO and LUMO energies, could be used as inputs for existing QSAR/QSPR models to predict its biological activity and physicochemical properties.

The development of such models relies on datasets of compounds with known properties. mdpi.com For example, a QSAR model for the toxicity of nitroaromatics might be built using a training set of compounds with experimentally determined toxicity values. The model would then be validated using a separate test set of compounds. nih.gov The predictive power of these models allows for the screening of virtual compounds and the prioritization of candidates for synthesis and testing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-fluoro-6-nitroaniline, and how can purity be optimized?

- Methodology : Begin with nitration and halogenation steps using regioselective conditions. For nitroaniline derivatives, sequential nitration and halogenation under controlled temperatures (0–5°C) minimize side reactions. Purification via recrystallization in ethanol-water mixtures improves purity, as residual byproducts (e.g., dihalogenated analogs) exhibit lower solubility . Monitor reaction progress using TLC with UV detection (Rf ~0.4 in ethyl acetate/hexane, 1:3).

- Validation : Confirm purity via melting point analysis (compare to literature values) and HPLC (C18 column, acetonitrile/water mobile phase). Reference analogs like 2-chloro-4,6-dinitroaniline require similar protocols .

Q. How can spectroscopic techniques distinguish positional isomers of halogenated nitroanilines?

- NMR : Use NMR to identify fluorine substitution patterns. For this compound, the para-fluoro group produces a distinct singlet (~-110 ppm vs. CClF). NMR resolves aromatic protons: meta-substituted nitro groups deshield adjacent protons (δ ~8.2–8.5 ppm) .

- IR : Nitro groups exhibit asymmetric stretching at ~1520 cm and symmetric stretching at ~1340 cm. Halogen substitution shifts these bands slightly compared to non-halogenated analogs .

- MS : Electron ionization (EI-MS) fragments the nitro group, yielding [M–NO] ions. High-resolution MS distinguishes chlorine (isotopic pattern: 3:1 for /) and fluorine (no isotopes) .

Advanced Research Questions

Q. What density functional theory (DFT) functionals best predict the electronic properties of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to calculate HOMO-LUMO gaps and electrostatic potentials. Include exact-exchange corrections (e.g., Becke’s 1993 functional) to improve thermochemical accuracy, particularly for nitro group charge distribution .

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data. Discrepancies >10 nm suggest inadequate treatment of excited states; switch to range-separated functionals (e.g., CAM-B3LYP) .

Q. How should crystallographic data contradictions (e.g., bond-length anomalies) in halogenated nitroanilines be resolved?

- Refinement Strategy : Use SHELXL for high-resolution data. For ambiguous electron density, apply restraints to C–Cl and C–F bonds based on DFT-optimized geometries. Check for twinning using PLATON’s TWINABS .

- Case Study : In 2-Chloro-4,6-dinitroaniline, improper refinement of Cl–NO torsional angles led to overstated bond-length variations. Re-refinement with anisotropic displacement parameters resolved inconsistencies .

Q. What experimental approaches reconcile discrepancies between DFT-predicted reactivity and empirical data?

- Contradiction Analysis : If DFT underestimates electrophilic substitution rates, validate transition states with coupled-cluster (CCSD(T)) calculations. For kinetic inconsistencies, conduct Hammett studies using substituent effects (σ for nitro groups) to refine computational models .

- Example : Aryl halide coupling reactions of this compound showed unexpected regioselectivity. MD simulations revealed solvent effects (DMF vs. THF) stabilizing intermediates, which were omitted in initial DFT workflows .

Safety & Handling

Q. What protocols mitigate risks during thermal stability testing of nitroaniline derivatives?

- Safety Measures : Use microcalorimetry (e.g., DSC) with <5 mg samples to avoid exothermic decomposition. Store waste in sealed containers with inert adsorbents (vermiculite) and label for professional disposal .

- Emergency Response : For inhalation exposure, administer oxygen and monitor for methemoglobinemia (nitro group metabolites). Antidotes like methylene blue require prior consultation with toxicologists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.